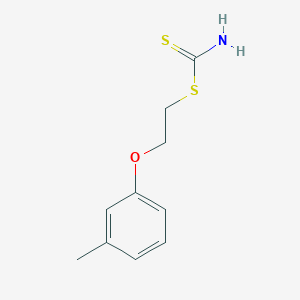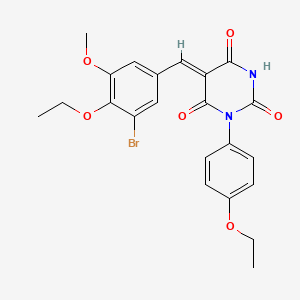
5-tert-butyl-2-methyl-N-(2-phenoxyphenyl)-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-butyl-2-methyl-N-(2-phenoxyphenyl)-3-furamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in the signaling pathway of B cells, which play a vital role in the immune system. Inhibition of BTK has been shown to be effective in the treatment of B cell malignancies, autoimmune diseases, and chronic inflammatory disorders.
Wirkmechanismus
5-tert-butyl-2-methyl-N-(2-phenoxyphenyl)-3-furamide works by selectively inhibiting the activity of BTK, which is a key enzyme in the B cell receptor (BCR) signaling pathway. By blocking BTK, this compound prevents the activation of downstream signaling pathways that lead to B cell proliferation and survival. This ultimately leads to the death of malignant B cells and suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies, with a favorable safety profile. It has also been demonstrated to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases. In addition, this compound has been shown to reduce the number of circulating B cells, which is a hallmark of B cell malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-tert-butyl-2-methyl-N-(2-phenoxyphenyl)-3-furamide is its selectivity for BTK, which reduces the risk of off-target effects. In addition, this compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of this compound is its potential to cause immunosuppression, which may increase the risk of infections.
Zukünftige Richtungen
There are several potential future directions for the development of 5-tert-butyl-2-methyl-N-(2-phenoxyphenyl)-3-furamide. One area of interest is the combination of this compound with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway. Another potential application is the use of this compound in combination with immunotherapies, such as checkpoint inhibitors. Finally, there is also interest in the development of this compound analogs with improved pharmacokinetic properties and selectivity for BTK.
Synthesemethoden
The synthesis of 5-tert-butyl-2-methyl-N-(2-phenoxyphenyl)-3-furamide involves several steps, starting with the reaction of 2-phenoxyaniline with 2-bromoacetophenone to form 2-(2-phenoxyphenyl)-2-oxoethyl bromide. This intermediate is then reacted with 5-tert-butyl-2-methylfuran-3-amine to produce the final product, this compound.
Wissenschaftliche Forschungsanwendungen
5-tert-butyl-2-methyl-N-(2-phenoxyphenyl)-3-furamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In addition, this compound has also demonstrated efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE).
Eigenschaften
IUPAC Name |
5-tert-butyl-2-methyl-N-(2-phenoxyphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-15-17(14-20(25-15)22(2,3)4)21(24)23-18-12-8-9-13-19(18)26-16-10-6-5-7-11-16/h5-14H,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPVGHPGIZLZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5018577.png)

![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5018581.png)
![1-(2-fluorobenzyl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5018589.png)

![3,3'-[1,4-phenylenebis(oxy)]bis{1-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol}](/img/structure/B5018599.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-nitrophenyl)piperazine](/img/structure/B5018606.png)
![5-(4-chlorophenyl)-6-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5018618.png)
![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-isopropylbenzamide](/img/structure/B5018625.png)
![1-benzyl-4-[(4-bromophenoxy)acetyl]piperazine oxalate](/img/structure/B5018630.png)
![1-(4-chlorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5018644.png)

![2-(4-nitrophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B5018663.png)
![N-(2-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5018664.png)